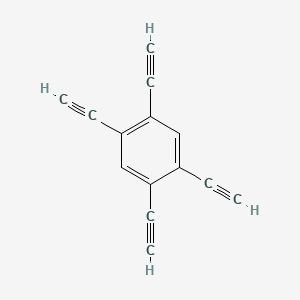

1,2,4,5-Tetraethynylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetraethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGZOWMDALLUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500120 | |

| Record name | 1,2,4,5-Tetraethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70603-31-5 | |

| Record name | 1,2,4,5-Tetraethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,2,4,5-tetraethynylbenzene

An In-Depth Technical Guide to the Synthesis of 1,2,4,5-Tetraethynylbenzene

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a critical building block for advanced carbon-rich materials such as graphdiyne.[1][2] The guide is structured for researchers and chemical development professionals, focusing on a robust and reproducible two-step synthetic pathway. This process involves an initial four-fold Sonogashira cross-coupling to create a stable, protected intermediate, followed by a mild deprotection to yield the target molecule. We will delve into the mechanistic rationale behind procedural choices, present detailed, step-by-step experimental protocols, and provide quantitative data to ensure clarity and successful replication.

Introduction and Strategic Overview

This compound is a planar, aromatic molecule featuring four terminal alkyne functionalities. This high degree of unsaturation and rigid C₂ symmetric framework make it an exemplary precursor for the bottom-up synthesis of two-dimensional carbon allotropes, specifically graphdiyne, a material with promising applications in electronics, energy storage, and catalysis.[1][3] The direct synthesis of such a poly-alkynylated compound is challenging due to the high reactivity of terminal acetylenes, which are prone to self-coupling (Glaser coupling) under typical cross-coupling conditions.

To circumvent this, a strategically sound approach is employed, centered on the use of a protecting group for the alkyne moiety. The most common and effective strategy involves:

-

Installation of Protected Alkynes: A four-fold Sonogashira cross-coupling reaction between a 1,2,4,5-tetrahalobenzene core and an excess of a silyl-protected alkyne, typically trimethylsilylacetylene (TMSA).[4][5]

-

Deprotection: Quantitative removal of the silyl protecting groups under mild conditions to unmask the four terminal alkynes, yielding the final product.

This guide will detail a field-proven protocol based on this two-step pathway.

Retrosynthetic Analysis

The synthetic strategy is logically derived from a retrosynthetic perspective, disconnecting the target molecule at the most synthetically feasible points—the C(sp²)-C(sp) bonds and the C(sp)-Si protecting groups.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of 1,2,4,5-Tetrakis((trimethylsilyl)ethynyl)benzene

The foundational step is the construction of the carbon skeleton via a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The choice of 1,2,4,5-tetraiodobenzene as the starting material is strategic; the C-I bond is more reactive towards oxidative addition to the palladium(0) center compared to C-Br or C-Cl bonds, facilitating the reaction under milder conditions.[5]

Mechanism: The Sonogashira Dual Catalytic Cycle

The Sonogashira reaction operates through two interconnected catalytic cycles.[5]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species. Reductive elimination from this intermediate yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne (here, TMSA) reacts with a copper(I) salt, facilitated by a base (e.g., triethylamine), to form a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

The use of a silyl protecting group on the alkyne is critical. It prevents the formation of copper acetylides from the product, thereby inhibiting the undesired Glaser homo-coupling side reaction and ensuring that the reaction proceeds cleanly to the tetra-substituted product.[4]

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Four-Fold Sonogashira Coupling

This protocol is adapted from established procedures for multiple Sonogashira couplings on aromatic cores.[6]

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1,2,4,5-Tetraiodobenzene | C₆H₂I₄ | 581.68 | 5.0 | 2.91 g |

| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 24.0 (4.8 eq) | 3.35 mL |

| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 0.25 (5 mol%) | 175 mg |

| Copper(I) iodide | CuI | 190.45 | 0.50 (10 mol%) | 95 mg |

| Triphenylphosphine | PPh₃ | 262.29 | 0.50 (10 mol%) | 131 mg |

| Triethylamine (TEA), anhydrous | (C₂H₅)₃N | 101.19 | - | 100 mL |

| Toluene, anhydrous | C₇H₈ | 92.14 | - | 50 mL |

Procedure:

-

Inert Atmosphere: To a flame-dried 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,4,5-tetraiodobenzene (2.91 g, 5.0 mmol), PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol), CuI (95 mg, 0.50 mmol), and PPh₃ (131 mg, 0.50 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Using a cannula, add anhydrous toluene (50 mL) and anhydrous triethylamine (100 mL).

-

Reagent Addition: Add trimethylsilylacetylene (3.35 mL, 24.0 mmol) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere for 48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.

-

Purification: Dissolve the resulting dark residue in dichloromethane (DCM) and filter through a short plug of silica gel to remove the catalyst residues and ammonium salts, eluting with DCM. Concentrate the filtrate in vacuo. The crude product can be further purified by recrystallization from a hexane/ethyl acetate mixture to yield 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene as a solid.

Part II: Deprotection to this compound

The final step is the cleavage of the four robust C(sp)-Si bonds. While fluoride sources (e.g., TBAF) are effective, they can be costly and sometimes lead to side reactions. A milder, more economical, and highly efficient method is base-catalyzed methanolysis using potassium carbonate in methanol.[7] This method is selective for TMS-alkynes and typically proceeds cleanly at room temperature.[8]

Experimental Protocol: TMS Group Deprotection

This protocol is based on a standard procedure for the deprotection of TMS-alkynes.[7]

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1,2,4,5-Tetrakis((trimethylsilyl)ethynyl)benzene | C₂₆H₃₈Si₄ | 463.00 | ~4.5 | (from Part I) |

| Potassium Carbonate, anhydrous | K₂CO₃ | 138.21 | 1.0 (cat.) | 138 mg |

| Methanol (MeOH) | CH₃OH | 32.04 | - | 150 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | For extraction |

Procedure:

-

Dissolution: Dissolve the crude 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene obtained from Part I in 150 mL of methanol in a 250 mL round-bottom flask. The solution may be cloudy if the starting material is not fully pure.

-

Catalyst Addition: Add anhydrous potassium carbonate (138 mg, 1.0 mmol).

-

Reaction: Stir the mixture at room temperature for 3-4 hours. The progress of the deprotection can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a more polar product spot.

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

-

Extraction: Add 100 mL of deionized water to the residue and extract with dichloromethane (3 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the solution and concentrate the filtrate in vacuo. The resulting solid, this compound, can be purified by column chromatography on silica gel (eluting with a hexane/DCM gradient) if necessary, though it is often obtained in high purity after the extractive work-up.

Safety and Handling

-

Catalysts: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Toluene, TEA, DCM, and methanol are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can cause catalyst deactivation and promote alkyne homo-coupling. Maintaining a robust inert atmosphere (argon or nitrogen) is critical for success.

-

Reagents: Trimethylsilylacetylene is volatile and flammable. Copper(I) iodide is light-sensitive and an irritant.

Conclusion

The is reliably achieved through a two-step sequence involving a four-fold Sonogashira coupling of a tetrahaloaromatic with trimethylsilylacetylene, followed by a mild, base-catalyzed deprotection. This strategic use of silyl protecting groups is paramount to avoiding side reactions and achieving high yields of the desired product. The protocols described herein provide a validated and reproducible pathway for accessing this valuable molecular building block, paving the way for further research into novel carbon-based materials and complex molecular architectures.

References

- 1. Facile and large-scale synthesis of polymorphic graphdiyne catalyzed by transition metal salts for organic pollutant removal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Alkane synthesis by deoxygenation [organic-chemistry.org]

An In-Depth Technical Guide to 1,2,4,5-Tetraethynylbenzene: A Core Building Block for Advanced Materials

Introduction: The Emergence of a Versatile Tecton

In the landscape of materials science and organic chemistry, 1,2,4,5-tetraethynylbenzene has emerged as a molecule of significant interest. Its rigid, planar benzene core, adorned with four reactive ethynyl groups in a symmetrical arrangement, makes it a highly valuable and versatile building block, or tecton. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the construction of advanced materials such as covalent organic frameworks (COFs) and as a precursor to the novel two-dimensional carbon allotrope, graphdiyne. This document is intended for researchers, scientists, and professionals in materials science and drug development who seek a deeper understanding of this unique molecule.

Core Molecular Properties of this compound

The unique arrangement of sp and sp² hybridized carbon atoms in this compound bestows upon it a distinct set of physical, electronic, and chemical properties. A thorough understanding of these characteristics is paramount for its effective application in the design and synthesis of novel materials.

Molecular Structure and Stability

This compound possesses a planar C₆H₂ core with four ethynyl (–C≡CH) groups extending from the 1, 2, 4, and 5 positions. This high degree of symmetry and the presence of multiple π-systems contribute to its thermal stability. The molecule's rigid structure is a key attribute, making it an ideal candidate for constructing porous crystalline materials with well-defined architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₆ | N/A |

| Molecular Weight | 174.20 g/mol | N/A |

| Appearance | Pale yellow to white solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, DMF) | Inferred |

| Melting Point | Not well-documented in readily available sources | N/A |

Note: Some physical properties like the melting point are not consistently reported in the literature, which is not uncommon for molecules that may polymerize or decompose upon heating.

Electronic and Optical Properties

The extended π-conjugation across the benzene ring and the four ethynyl groups in this compound results in interesting electronic and optical properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical parameters that dictate its behavior in electronic devices and its photophysical characteristics.

Computational studies are often employed to predict these properties, providing valuable insights for experimental design. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.[1][2]

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Method |

| HOMO Energy | -6.0 to -6.5 eV | DFT |

| LUMO Energy | -1.5 to -2.0 eV | DFT |

| HOMO-LUMO Gap | 4.0 to 4.5 eV | DFT |

Note: These are illustrative values based on typical DFT calculations for similar molecules and should be confirmed by experimental data.

The molecule is expected to exhibit strong absorption in the UV region and potentially show fluorescence, characteristics that are highly dependent on the molecular environment and substitution.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is through a four-fold Sonogashira cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, 1,2,4,5-tetrabromobenzene is the starting aryl halide, and a protected alkyne, typically trimethylsilylacetylene (TMSA), is used to prevent self-coupling of the terminal alkyne. The synthesis is followed by a deprotection step to yield the final product.

Overall Synthetic Scheme

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for Sonogashira couplings and TMS deprotection.[5][6]

Part 1: Sonogashira Coupling to form 1,2,4,5-Tetrakis((trimethylsilyl)ethynyl)benzene

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1,2,4,5-tetrabromobenzene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous and degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:1 ratio. To this stirred suspension, add trimethylsilylacetylene (TMSA, 4.4 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene as a solid.

Part 2: Deprotection to yield this compound

-

Reaction Setup: Dissolve the purified 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene (1.0 eq) in a mixture of methanol (MeOH) and THF.

-

Reagent Addition: Add an excess of potassium carbonate (K₂CO₃, 5.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or careful column chromatography to yield the final product.[7]

Applications in Advanced Materials

The unique structural and electronic properties of this compound make it a cornerstone for the bottom-up synthesis of novel carbon-rich materials.

Covalent Organic Frameworks (COFs)

This compound and its derivatives are extensively used as building blocks for the construction of COFs.[8][9] These are crystalline porous polymers with ordered structures and high surface areas. The ethynyl groups of this compound can undergo various coupling reactions to form extended two-dimensional or three-dimensional networks.

Caption: Formation of a COF from this compound.

These COFs exhibit potential applications in gas storage and separation, catalysis, and sensing due to their tunable porosity and high stability.[6][10]

Graphdiyne Synthesis

This compound is a crucial precursor for the synthesis of graphdiyne, a two-dimensional carbon allotrope with a unique structure composed of sp- and sp²-hybridized carbon atoms.[11][12][13] Graphdiyne has a natural bandgap and uniform pores, making it a promising material for applications in electronics, catalysis, and energy storage.[7][14] The synthesis of graphdiyne often involves the homocoupling of hexaethynylbenzene, a derivative of benzene with six ethynyl groups. However, the principles of using polyethynylbenzene precursors are central to this area of research.

Reactivity and Potential for Drug Development

The four ethynyl groups of this compound are highly reactive and can participate in a variety of chemical transformations, including:

-

Click Chemistry: The terminal alkynes are ideal functional groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile introduction of various functionalities.

-

Cycloaddition Reactions: The ethynyl groups can act as dienophiles or dipolarophiles in various cycloaddition reactions.

-

Metal Coordination: The triple bonds can coordinate to metal centers, opening possibilities for the creation of organometallic polymers and frameworks.

While the primary applications of this compound are in materials science, its rigid scaffold and potential for functionalization could be of interest in medicinal chemistry. The introduction of pharmacologically active moieties onto the benzene core could lead to the development of novel drug candidates with specific spatial orientations of functional groups. However, to date, there is limited research in this area, and the molecule's potential in drug development remains largely unexplored.

Conclusion and Future Outlook

This compound stands as a testament to the power of molecular design in creating building blocks for the next generation of advanced materials. Its synthesis, though requiring careful execution of modern cross-coupling techniques, is accessible and scalable. The resulting molecule, with its unique combination of rigidity, symmetry, and reactivity, provides a versatile platform for the construction of highly ordered and functional materials like COFs and graphdiyne.

Future research will likely focus on exploring the full potential of this tecton. This includes the development of new synthetic methodologies to access functionalized derivatives, a deeper investigation into its electronic and optical properties for applications in organic electronics, and a nascent exploration of its utility in biomedical applications. As our ability to control the assembly of molecules into complex, functional architectures continues to advance, this compound is poised to play an increasingly important role in shaping the future of materials science.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. synarchive.com [synarchive.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]

- 12. Graphdiyne: synthesis, properties, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 1,2,4,5-Tetraethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,2,4,5-Tetraethynylbenzene is a fascinating and highly functionalized aromatic compound. Its rigid, planar core and four reactive ethynyl groups make it a valuable building block in materials science and supramolecular chemistry. This guide provides a comprehensive overview of the essential analytical techniques used to characterize this compound, offering insights into the interpretation of the resulting data. As a Senior Application Scientist, the aim is to not only present the data but to also provide the scientific rationale behind the characterization workflow, ensuring a thorough understanding of this unique molecule.

Introduction to this compound: A Molecule of Interest

This compound (TEB) is a hydrocarbon with the chemical formula C₁₄H₆. Its structure consists of a central benzene ring substituted with four ethynyl (–C≡CH) groups at the 1, 2, 4, and 5 positions. This arrangement results in a molecule with a high degree of unsaturation and a well-defined, cross-like geometry. The presence of terminal alkyne functionalities makes it an excellent precursor for a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and polymerization. These reactions allow for the construction of complex, two- and three-dimensional carbon-rich networks, making TEB a key component in the synthesis of novel organic electronic materials, porous polymers, and covalent organic frameworks (COFs).

The purity and structural integrity of TEB are paramount for its successful application in these advanced materials. Therefore, a rigorous characterization protocol is essential. This guide will detail the primary analytical methods employed to confirm the identity and purity of this compound.

Synthesis of this compound: A Brief Overview

A common and effective method for the synthesis of this compound involves a four-fold Sonogashira cross-coupling reaction. This reaction typically utilizes a 1,2,4,5-tetrahalobenzene, such as 1,2,4,5-tetrabromobenzene, and a protected acetylene source, like trimethylsilylacetylene (TMSA). The use of a protecting group on the acetylene is crucial to prevent self-coupling and other side reactions. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a copper(I) co-catalyst, typically copper(I) iodide (CuI), and a base, such as triethylamine or diisopropylamine. Following the coupling reaction, the silyl protecting groups are removed under basic or fluoride-mediated conditions to yield the final this compound product.

Theoretical Insights into 1,2,4,5-Tetraethynylbenzene: A Technical Guide for Advanced Molecular Design

Abstract

1,2,4,5-Tetraethynylbenzene (TEB) is a highly symmetric, planar aromatic molecule characterized by a central benzene ring functionalized with four ethynyl (carbon-carbon triple bond) groups. This unique structure, rich in π-electrons and featuring reactive acetylenic moieties, has positioned TEB as a critical building block in the synthesis of advanced organic materials, including covalent organic frameworks (COFs), graphdiyne and its analogues, and novel organometallic complexes. This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its electronic structure, spectroscopic properties, and reactivity. We delve into the computational methodologies employed to elucidate its behavior and explore its potential in the rational design of next-generation materials for applications in electronics, catalysis, and gas storage.

Introduction: The Significance of a Highly Unsaturated Core

The pursuit of novel carbon-rich materials with tailored electronic and structural properties has driven significant interest in versatile molecular precursors. This compound emerges as a key player in this field due to its rigid, planar geometry and the high degree of π-conjugation extending from the central phenyl ring through the four ethynyl arms. These structural features impart unique electronic and optical properties and provide multiple reactive sites for the construction of extended two- and three-dimensional networks.

Theoretical and computational chemistry are indispensable tools for understanding the intrinsic properties of molecules like TEB and for predicting the characteristics of materials derived from them. By employing methods such as Density Functional Theory (DFT), we can gain deep insights into the molecular geometry, electronic band structure, and vibrational modes, which are crucial for a rational design approach in materials science. A key advantage of the 1,2,4,5-substitution pattern is the circumvention of destructive quantum interference effects that can be observed in meta-substituted benzene rings, making this isomer particularly promising for applications in molecular electronics.[1]

Molecular Geometry and Electronic Structure: A Computational Perspective

The foundational step in the theoretical investigation of any molecule is the determination of its equilibrium geometry. For this compound, computational methods are essential to predict bond lengths, bond angles, and overall molecular symmetry, as high-resolution experimental data on the isolated molecule can be challenging to obtain.

Computational Protocol for Geometry Optimization

A robust and widely accepted method for the geometry optimization of organic molecules like TEB is Density Functional Theory (DFT). The choice of functional and basis set is critical for obtaining accurate results that are in good agreement with experimental observations for related compounds.

Step-by-Step Protocol:

-

Initial Structure Generation: A starting 3D structure of this compound is constructed using molecular modeling software.

-

Functional and Basis Set Selection: A common and effective choice for such systems is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost.

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of all atoms. This iterative process continues until the forces on each atom are close to zero, and the structure represents a stable point on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Frontier Molecular Orbitals and Electronic Properties

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity, optical properties, and chemical reactivity.

Computational studies on related systems, such as those involving the annulation of this compound to form bispentalenes, have utilized DFT to understand the electronic transitions.[2][3] For the parent TEB molecule, the HOMO is expected to be a π-orbital delocalized across the entire molecule, with significant contributions from the ethynyl groups. The LUMO is anticipated to be a π*-orbital, also delocalized, and located at a significantly higher energy.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Determines electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Determines electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Influences electronic conductivity and color |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 1.5 eV | Energy released upon gaining an electron |

Note: These are illustrative values based on typical DFT calculations for similar aromatic ethynyl compounds. Actual values will depend on the specific level of theory used.

Vibrational Spectroscopy: A Theoretical Perspective

While experimental infrared (IR) and Raman spectra provide valuable fingerprints for molecular identification, theoretical vibrational analysis is crucial for the accurate assignment of spectral peaks to specific molecular motions. For this compound, a molecule with D2h symmetry, many vibrational modes are either IR or Raman active, but not both, making a combined experimental and theoretical approach particularly insightful.

Simulating Vibrational Spectra

The same DFT calculations used for geometry optimization can be extended to compute the vibrational frequencies and their corresponding intensities.

Protocol for Vibrational Analysis:

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Harmonic Frequencies: The output provides a list of harmonic vibrational frequencies. These are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.

-

Mode Assignment: Each calculated frequency is associated with a specific atomic displacement pattern, allowing for the assignment of vibrational modes such as C-H stretches, C≡C stretches, and benzene ring deformations.

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |

| C-H stretch (ethynyl) | ~3300 | IR and Raman active |

| C≡C stretch (symmetric) | ~2150 | Raman active |

| C≡C stretch (asymmetric) | ~2140 | IR active |

| Benzene ring C-C stretch | 1500-1600 | IR and Raman active |

| C-H in-plane bend | 1000-1200 | IR and Raman active |

| C-H out-of-plane bend | 600-800 | IR active |

Reactivity and Applications as a Molecular Building Block

The true potential of this compound lies in its utility as a versatile precursor for the synthesis of larger, functional materials. The four ethynyl groups provide multiple reaction sites for polymerization and cross-coupling reactions.

Precursor to Graphdiyne and Related 2D Materials

Graphdiyne is a 2D carbon allotrope composed of sp- and sp²-hybridized carbon atoms, featuring a regular network of benzene rings connected by diacetylene linkages.[4][5] this compound is a logical molecular precursor for the bottom-up synthesis of certain graphdiyne isomers. Theoretical studies on the stability and electronic properties of different graphyne and graphdiyne structures provide the motivation for synthesizing these novel materials from precursors like TEB.[6]

Formation of Covalent Organic Frameworks (COFs)

The rigid structure and multiple reactive sites of TEB make it an excellent building block for the construction of COFs. These are porous, crystalline polymers with a well-defined structure. By reacting TEB with other complementary linkers, it is possible to create highly ordered 2D or 3D frameworks with potential applications in gas storage, separation, and catalysis.

Synthesis of Novel Organometallic Complexes and Pentalenes

Recent research has demonstrated the use of this compound in gold-catalyzed annulation reactions to produce linear bispentalenes.[3][7][8] Computational studies accompanying these synthetic efforts have been crucial in understanding the reaction mechanism and the electronic properties of the resulting antiaromatic systems.[2][3] These studies often employ DFT to map out the reaction pathways and to calculate the properties of intermediates and final products.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the fundamental properties of this compound and for guiding its application in the synthesis of advanced materials. While the literature contains a growing number of studies that utilize TEB as a building block and perform computational analysis on the resulting products, a dedicated and comprehensive theoretical characterization of the isolated molecule is still an area ripe for further investigation.

Future theoretical work could focus on:

-

Excited State Dynamics: Time-dependent DFT (TD-DFT) calculations to explore the photophysical properties of TEB and its derivatives for applications in optoelectronics.

-

Non-linear Optical Properties: Calculating the hyperpolarizability of TEB to assess its potential in non-linear optics.

-

Reaction Mechanism in Detail: In-depth computational studies of the polymerization and cyclization reactions of TEB to optimize synthetic routes to novel materials.

As computational methods continue to improve in accuracy and efficiency, the predictive power of theoretical chemistry will play an increasingly vital role in unlocking the full potential of remarkable molecules like this compound.

References

- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gold-Catalyzed Regiospecific Annulation of Unsymmetrically Substituted 1,5-Diynes for the Precise Synthesis of Bispentalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Introduction: The Promise of a Molecular Wire

An In-Depth Technical Guide to the Electronic Properties of 1,2,4,5-Tetraethynylbenzene

In the burgeoning field of molecular electronics, the quest for molecular-scale components capable of mimicking the functions of traditional silicon-based devices is paramount.[1][2] this compound (TEB), a rigid, planar molecule, has emerged as a significant candidate for such applications, particularly as a "molecular wire." Its structure, featuring a central benzene ring functionalized with four ethynyl (carbon-carbon triple bond) arms, creates a highly conjugated π-electron system. This extended conjugation is the primary determinant of its electronic properties, facilitating efficient charge transport across the molecular backbone.[3]

This guide, intended for researchers in materials science, chemistry, and drug development, provides a comprehensive overview of the core electronic properties of TEB. We will delve into the theoretical underpinnings of its electronic structure, detail the experimental methodologies for its characterization, and explain the causal links between its molecular architecture and its functional properties.

Part 1: Synthesis and Molecular Architecture

The electronic behavior of any molecular material is intrinsically linked to its purity and structural integrity. Therefore, a robust and reproducible synthesis is the foundational step in any investigation. The most common and effective method for synthesizing TEB and its derivatives is the Sonogashira cross-coupling reaction.

Rationale for Sonogashira Coupling

The Sonogashira reaction is the method of choice for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. Its prevalence stems from several key advantages:

-

Mild Reaction Conditions: The reaction proceeds at relatively low temperatures (typically 50-100 °C), which preserves sensitive functional groups.

-

High Yields: When optimized, this coupling reaction provides excellent yields of the desired product.[4]

-

Functional Group Tolerance: It is compatible with a wide range of functional groups, allowing for the synthesis of diverse TEB derivatives with tailored electronic properties.

Experimental Protocol: Synthesis of a Protected TEB Derivative

A common strategy involves using a protecting group, such as trimethylsilyl (TMS), on the alkyne. This prevents unwanted side reactions and allows for controlled deprotection in the final step. Below is a representative protocol for the synthesis of 1,2,4,5-tetrakis((trimethylsilyl)ethynyl)benzene, a stable precursor to TEB.

Materials:

-

1,2,4,5-Tetrabromobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), freshly distilled

-

Hexanes for chromatography

Procedure:

-

Inert Atmosphere: Flame-dry a two-necked round-bottom flask equipped with a reflux condenser and ensure a continuous flow of an inert gas (Argon or Nitrogen). This is critical as the palladium catalyst is sensitive to oxygen.

-

Reagent Addition: To the flask, add 1,2,4,5-tetrabromobenzene, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

-

Solvent Addition: Add freshly distilled triethylamine. TEA acts as both the solvent and the base required to neutralize the HBr formed during the reaction.

-

Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Initial Reflux: Gently reflux the mixture at 50 °C for approximately 15 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.

-

Main Reaction: Increase the temperature and reflux at 90 °C for 48 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, remove the triethylamine using a rotary evaporator.

-

Purification: Dissolve the solid residue in a minimal amount of a suitable solvent and purify using column chromatography on silica gel with hexanes as the eluent.[4] The product is typically a light-yellow powder.

Part 2: Theoretical Electronic Structure

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic landscape of molecules like TEB before a single experiment is performed.[5][6][7][8] These theoretical models allow us to visualize molecular orbitals and predict key electronic parameters.

The Frontier Molecular Orbitals: HOMO & LUMO

The electronic behavior of a molecule is dominated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential). A higher HOMO energy level indicates a better electron donor.

-

LUMO: The energy of the LUMO relates to the molecule's ability to accept an electron (its electron affinity). A lower LUMO energy level suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that dictates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[9][11][12] A smaller gap generally implies higher reactivity and easier electronic excitation.

For TEB, the π-orbitals of the benzene ring and the four ethynyl groups combine to form an extended, delocalized system. DFT calculations show that both the HOMO and LUMO are π-type orbitals distributed across the entire molecular framework. This delocalization is crucial for charge transport, as it provides a pathway for electrons to move easily from one end of the molecule to the other.

Computational Workflow for Determining Electronic Properties

The following workflow is a standard, self-validating protocol for the theoretical study of TEB's electronic structure.

Quantitative Data from DFT Calculations

The exact values of HOMO, LUMO, and the energy gap are dependent on the chosen functional and basis set.[13][14] However, a typical DFT calculation (B3LYP/6-31G*) would yield values in the following ranges for aromatic ethynyl compounds.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 4.5 |

Note: These are representative values for similar conjugated systems. Specific values for TEB should be obtained from dedicated calculations or literature.

Part 3: Experimental Characterization

While theoretical calculations are predictive, experimental validation is essential for scientific integrity. Cyclic Voltammetry and UV-Vis Spectroscopy are two primary techniques used to probe the electronic properties of molecules like TEB.

A. Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to study the redox behavior of a molecule.[15] It provides information about the potentials at which a molecule is oxidized (loses electrons) and reduced (gains electrons). These potentials can be directly correlated with the HOMO and LUMO energy levels.

Objective: To determine the oxidation and reduction potentials of TEB and estimate its HOMO and LUMO energies.

Apparatus & Reagents:

-

Potentiostat

-

Three-electrode cell:

-

TEB sample (approx. 1-2 mM concentration)

-

Anhydrous, aprotic solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP)[15]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Sample Preparation: Dissolve the TEB sample and the supporting electrolyte in the chosen solvent. The electrolyte is crucial as it ensures the solution is conductive.

-

Deoxygenation: Purge the solution with an inert gas for at least 5-10 minutes.[15] Oxygen is electroactive and will interfere with the measurement.

-

Electrochemical Cell Setup: Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed in the solution.

-

Measurement:

-

Set the potential window. This should be wide enough to observe the first oxidation and reduction events. A typical range might be -2.0 V to +2.0 V.

-

Set the scan rate (e.g., 50-100 mV/s).[16]

-

Run the cyclic voltammogram, scanning from an initial potential, to a vertex potential, and back.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.

-

Determine the half-wave potentials (E₁/₂) for the first oxidation (Eox) and first reduction (Ered) events.

-

Use the following empirical equations to estimate the HOMO and LUMO energies relative to the vacuum level, using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard (E₁/₂ ≈ +0.4 V vs. Ag/AgCl):

-

EHOMO (eV) = - [Eox - E₁/₂(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = - [Ered - E₁/₂(Fc/Fc⁺) + 4.8]

-

-

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[17][18] For conjugated molecules like TEB, the absorption of UV or visible light corresponds to the promotion of an electron from the HOMO to the LUMO.[18] The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap.

Objective: To determine the optical HOMO-LUMO gap of TEB.

Apparatus & Reagents:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (plastic cuvettes absorb in the UV range)[17]

-

TEB sample

-

UV-transparent solvent (e.g., Cyclohexane, Acetonitrile)

Procedure:

-

Solution Preparation: Prepare a dilute solution of TEB in the chosen solvent. The concentration should be low enough to be within the linear range of the Beer-Lambert law.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and run a baseline spectrum. This corrects for any absorption from the solvent itself.[18]

-

Sample Measurement: Fill a second cuvette with the TEB solution and record its absorption spectrum over a range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the absorption onset wavelength (λonset) from the spectrum. This is the point where the absorption begins to rise from the baseline at the long-wavelength end of the lowest energy absorption band.

-

Calculate the optical energy gap (Eopt) using the Planck-Einstein relation:

-

Eopt (eV) = 1240 / λonset (nm)

-

-

This optical gap is a good approximation of the electronic HOMO-LUMO gap.[14] The extended π-conjugation in TEB shifts its absorption to longer wavelengths compared to benzene alone.[19]

Part 4: Application in Molecular Electronics

The combination of a rigid structure, extended π-conjugation, and a tunable HOMO-LUMO gap makes TEB an excellent candidate for use as a molecular wire in electronic devices.[3] The concept involves sandwiching a single TEB molecule or a self-assembled monolayer (SAM) between two conductive electrodes (e.g., gold).

When a voltage is applied across the electrodes, electrons can tunnel through the molecule.[2] The conductance of the junction is highly dependent on the alignment of the molecule's HOMO and LUMO levels with the Fermi level of the electrodes. The ethynyl groups not only extend the conjugation but can also serve as effective "alligator clips" to bind to metal surfaces, especially if functionalized with thiol (-SH) groups.[3] By synthetically modifying the central benzene ring or the terminal acetylene groups, the HOMO/LUMO levels can be precisely tuned to control the conductance properties of the molecular device.

Conclusion

This compound is a molecule of significant fundamental and practical interest. Its electronic properties are governed by a highly delocalized π-system, resulting in a well-defined HOMO-LUMO gap that can be accurately predicted by DFT and measured by electrochemical and spectroscopic techniques. The convergence of theoretical and experimental data provides a robust, self-validating understanding of its behavior. This knowledge is crucial for its rational design and integration into next-generation molecular electronic devices, where it promises to function as a highly efficient and tunable molecular wire.

References

- 1. api.research-repository.uwa.edu.au [api.research-repository.uwa.edu.au]

- 2. Molecular electronics: Some views on transport junctions and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Dithiolbenzene, 1,4-dimethanediolbenzene and 4-thioacetylbiphenyl molecular systems: electronic devices with possible applications in molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aa6kj.hopto.org [aa6kj.hopto.org]

- 16. mdpi.com [mdpi.com]

- 17. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,2,4,5-Tetraethynylbenzene

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2,4,5-tetraethynylbenzene, a key molecular building block in the synthesis of advanced carbon materials such as graphdiyne. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the unequivocal characterization of this highly unsaturated and symmetric molecule. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section provides not only the expected spectral features but also the causal logic behind the experimental choices and data interpretation. Detailed, field-proven protocols are presented, and key concepts are visualized through diagrams to ensure clarity and reproducibility. This guide is grounded in authoritative references to uphold the highest standards of scientific integrity.

Introduction: The Significance of this compound

This compound is a fascinating and highly symmetric aromatic compound. Its rigid, planar structure, featuring four reactive ethynyl groups, makes it an exceptional precursor for the synthesis of two-dimensional carbon allotropes, most notably graphdiyne.[1][2] The unique electronic and structural properties of graphdiyne, stemming from its sp- and sp²-hybridized carbon atoms, have positioned it as a promising material for applications in electronics, catalysis, and energy storage.[1]

Given its pivotal role as a monomer, the absolute purity and structural integrity of this compound are paramount. Any impurities or structural ambiguities in the precursor can lead to defects in the resulting polymeric or supramolecular structures, significantly impacting their properties. Therefore, a rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but a critical validation of the starting material's quality. This guide provides the technical foundation for such an analysis.

Synthesis of this compound: A Plausible Approach via Sonogashira Coupling

A reliable synthesis of this compound is a prerequisite for its spectroscopic analysis. The most logical and widely employed method for forming C(sp²)-C(sp) bonds is the palladium-catalyzed Sonogashira cross-coupling reaction.[3][4] This reaction allows for the efficient coupling of an aryl halide with a terminal alkyne. A robust synthetic strategy involves a four-fold Sonogashira coupling of a tetra-substituted benzene with a protected alkyne, followed by a deprotection step.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps:

-

Sonogashira Coupling: Reaction of 1,2,4,5-tetraiodobenzene with an excess of a protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting groups to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

-

Materials:

-

1,2,4,5-tetraiodobenzene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,2,4,5-tetraiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous toluene and triethylamine (in a 2:1 v/v ratio).

-

Add (trimethylsilyl)acetylene (5.0 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter to remove the amine salt, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure and assessing its purity.

¹H NMR Spectroscopy

Causality Behind Expected Spectrum: The high symmetry of this compound (D₂h point group) dictates a simple ¹H NMR spectrum. There are two sets of chemically equivalent protons: the two aromatic protons and the four acetylenic protons.

-

Aromatic Protons (H-3, H-6): These protons are in a highly deshielded environment due to the aromatic ring current. Their chemical shift will be in the downfield region typical for aromatic protons.

-

Acetylenic Protons (-C≡C-H): These protons are influenced by the magnetic anisotropy of the triple bond, which creates a shielding cone along the bond axis. This results in their resonance appearing at a higher field (more shielded) than vinylic or aromatic protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₃-H, C₆-H) | 7.2 - 7.5 | Singlet (s) | 2H |

| Acetylenic (-C≡C-H) | 3.2 - 3.5 | Singlet (s) | 4H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

Causality Behind Expected Spectrum: The symmetry of the molecule also simplifies the ¹³C NMR spectrum. We expect to see four distinct carbon signals.

-

Aromatic Carbons (C-1, C-2, C-4, C-5): These carbons are substituted with the electron-withdrawing ethynyl groups, which will cause them to be deshielded and appear at a lower field compared to the protonated aromatic carbons.

-

Aromatic Carbons (C-3, C-6): These are the protonated aromatic carbons.

-

Acetylenic Carbons (-C≡C-H): The two carbons of the ethynyl group are in different electronic environments. The carbon attached to the benzene ring (Cα) will be at a different chemical shift than the terminal, protonated carbon (Cβ).

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (C-1, C-2, C-4, C-5) | 125 - 130 |

| Aromatic (C-3, C-6) | 135 - 140 |

| Acetylenic (Cα) | 90 - 95 |

| Acetylenic (Cβ) | 80 - 85 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign the proton and carbon signals.

-

Caption: General workflow for NMR analysis.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy

Causality Behind Expected Spectrum: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule.

-

≡C-H Stretch: The stretching of the terminal alkyne C-H bond is a very characteristic and sharp absorption.

-

-C≡C- Stretch: The carbon-carbon triple bond stretch is also a key diagnostic peak, though it can be weak in highly symmetric molecules.

-

=C-H Stretch (Aromatic): The stretching of the C-H bonds on the aromatic ring.

-

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

=C-H Bend (Aromatic): The out-of-plane bending of the aromatic C-H bonds can provide information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |

| =C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| -C≡C- Stretch | 2150 - 2100 | Weak to Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| =C-H Bend (Aromatic) | 900 - 675 | Strong |

Table 3: Predicted IR Absorption Bands for this compound.

Raman Spectroscopy

Causality Behind Expected Spectrum: Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For symmetric molecules like this compound, vibrations that are weak or inactive in the IR spectrum can be strong in the Raman spectrum.

-

-C≡C- Stretch: The symmetric stretch of the carbon-carbon triple bonds is expected to be a very strong and sharp signal in the Raman spectrum, making it a powerful diagnostic tool for poly-yne compounds.[3][5]

-

C=C Stretch (Aromatic): The symmetric "breathing" mode of the benzene ring is also typically Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -C≡C- Stretch | 2150 - 2100 | Very Strong |

| C=C Stretch (Aromatic) | ~1600 | Strong |

Table 4: Predicted Raman Shifts for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extensive π-conjugated system, encompassing the benzene ring and the four ethynyl groups, is expected to give rise to characteristic absorptions. The absorption maxima (λ_max) are sensitive to the extent of conjugation.[6][7]

Expected Spectral Features: The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The high degree of conjugation will likely shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to benzene.

| Transition Type | Expected λ_max (nm) |

| π → π* | 250 - 350 |

Table 5: Predicted UV-Vis Absorption for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can also provide structural information through fragmentation patterns.

Expected Data:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₄H₆) is 174.19 g/mol . A high-resolution mass spectrometer (HRMS) should be able to confirm the elemental composition.

-

Fragmentation Pattern: While fragmentation will depend on the ionization method, common fragmentation pathways for aromatic compounds involve the loss of small, stable fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the definitive structural framework, while IR and Raman spectroscopy confirm the presence of key functional groups, particularly the diagnostic ethynyl moieties. UV-Vis spectroscopy offers insights into the electronic structure of this highly conjugated system, and mass spectrometry confirms the molecular weight and elemental composition. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and scientists can confidently verify the identity, purity, and structural integrity of this crucial molecular building block, thereby ensuring the quality and performance of the advanced materials derived from it.

References

- 1. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]

- 2. dovepress.com [dovepress.com]

- 3. ijnc.ir [ijnc.ir]

- 4. benchchem.com [benchchem.com]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. mdpi.com [mdpi.com]

- 7. CN1235145A - Process for producing 1,2,4,5-tetramethylbenzene - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Computational Modeling of 1,2,4,5-Tetraethynylbenzene

Foreword: The Strategic Importance of 1,2,4,5-Tetraethynylbenzene in Next-Generation Materials

To the researchers, scientists, and pioneers in materials science and drug development, this guide serves as a technical deep dive into the computational modeling of this compound. This seemingly simple aromatic molecule is, in fact, a cornerstone for the construction of advanced two-dimensional carbon allotropes, most notably graphdiyne. Its rigid, planar structure and highly conjugated π-system, a direct result of the four ethynyl substituents, imbue it with unique electronic and optical properties. Understanding these properties at a quantum level is paramount for the rational design of novel materials with applications spanning nanoelectronics, energy storage, and potentially, as a rigid scaffold in medicinal chemistry.

This document is not a mere recitation of protocols. Instead, it is a distillation of field-proven insights, designed to provide not just the "how," but the critical "why" behind each computational decision. As we navigate the theoretical landscape of this molecule, we will build a self-validating framework for your research, grounded in the principles of scientific integrity and bolstered by authoritative references.

I. Molecular Architecture and Its Computational Implications

This compound is characterized by a central benzene ring functionalized with four acetylene (ethynyl) groups. This high degree of sp- and sp²-hybridized carbon atoms results in a planar, highly symmetric, and electron-rich structure. This architecture is the genesis of its potential as a building block for larger, porous carbon networks. From a computational standpoint, this planarity simplifies initial geometry considerations, but the extensive π-conjugation demands a careful selection of theoretical methods to accurately capture electron correlation effects, which are fundamental to its electronic and optical behavior.

The synthesis of this compound, while not the focus of this guide, typically involves Sonogashira cross-coupling reactions of a tetra-halogenated benzene precursor with a protected acetylene source.[1] This synthetic accessibility further underscores its importance as a versatile molecular tecton.

II. The Computational Toolkit: Methodologies for Unraveling Electronic Structure

The primary goal of modeling this compound is to predict its geometric, electronic, and optical properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for such investigations, offering a favorable balance between computational cost and accuracy for systems of this nature.[2][3]

A. Ground-State Properties: The Realm of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. For a molecule like this compound, DFT is indispensable for determining its equilibrium geometry, vibrational frequencies, and ground-state electronic properties such as molecular orbital energies.

Justification of Method Selection:

-

Expertise & Experience: For π-conjugated systems, standard hybrid functionals often provide a robust starting point. The B3LYP functional, for instance, has a long track record of providing reliable geometries and electronic properties for a wide range of organic molecules.[4][5] However, for more accurate predictions of properties like band gaps in extended conjugated systems, range-separated hybrid functionals such as CAM-B3LYP or ωB97X-D are often superior, as they better account for long-range electron interactions.[6][7] The M06-2X functional is also a strong contender, particularly for systems where non-covalent interactions might play a role, though its performance should be benchmarked for the specific properties of interest.[6][8]

-

Trustworthiness: The choice of basis set is as critical as the functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For systems rich in π-electrons, a basis set of at least triple-ζ quality is recommended to provide sufficient flexibility for describing the diffuse nature of these orbitals.[9][10][11] The Pople-style 6-311G(d,p) or the Karlsruhe def2-TZVP basis sets are excellent choices.[9] For calculations involving excited states or anions, the addition of diffuse functions (e.g., aug-cc-pVTZ) is crucial to accurately model the loosely bound electrons.[9][11]

Experimental Protocol: Ground-State DFT Calculation

-

Structure Input: Construct the 3D structure of this compound using a molecular builder. Ensure the initial geometry is reasonable, although the subsequent optimization will refine it.

-

Geometry Optimization:

-

Functional: B3LYP (for initial exploration) or ωB97X-D (for higher accuracy).

-

Basis Set: def2-TZVP.

-

Convergence Criteria: Use tight convergence criteria for both the energy and the gradient to ensure a true energy minimum is found.

-

Solvation: If properties in solution are desired, include a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. This step also yields thermodynamic data and infrared (IR) and Raman spectra.

-

Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the frontier molecular orbital landscape, which dictates the molecule's reactivity and electronic transitions.

B. Excited-State Properties: Illuminating with Time-Dependent DFT (TD-DFT)

To understand the optical properties of this compound, such as its UV-Vis absorption spectrum, we must venture into the realm of excited states. TD-DFT is the most common method for this, calculating the excitation energies and oscillator strengths of electronic transitions.[3]

Justification of Method Selection:

-

Expertise & Experience: The choice of functional is even more critical for TD-DFT than for ground-state calculations. Range-separated hybrid functionals like CAM-B3LYP and ωB97X are generally recommended for calculating excitation energies in conjugated systems, as they can mitigate the charge-transfer problem inherent in many traditional functionals.[6][7]

-

Trustworthiness: The basis set considerations for DFT apply here as well, with the inclusion of diffuse functions being highly recommended for accurately describing the character of excited states.[11]

Experimental Protocol: TD-DFT Calculation for UV-Vis Spectrum

-

Optimized Geometry: Start with the ground-state optimized geometry obtained from the DFT calculation.

-

TD-DFT Calculation:

-

Functional: CAM-B3LYP or ωB97X.

-

Basis Set: def2-TZVP with diffuse functions (e.g., def2-TZVPD).

-

Number of States: Request a sufficient number of excited states to cover the spectral region of interest (e.g., the first 10-20 singlet states).

-

Solvation: Use the same solvation model as in the ground-state calculation for consistency.

-

-

Spectrum Generation: The output will provide the excitation energies (typically in eV) and oscillator strengths for each transition. This data can be used to plot a simulated UV-Vis spectrum by fitting the transitions to Gaussian or Lorentzian functions.

III. Data Presentation and Visualization

A key aspect of computational chemistry is the effective presentation and visualization of data to derive meaningful insights.

Quantitative Data Summary

The following table presents a summary of expected quantitative data for this compound, based on typical values for similar ethynyl-substituted aromatic compounds. These values should be considered as benchmarks for your own calculations.

| Property | Expected Value Range | Computational Method |

| HOMO-LUMO Gap | 3.5 - 4.5 eV | DFT (ωB97X-D/def2-TZVP) |

| First Excitation Energy | 3.0 - 4.0 eV | TD-DFT (CAM-B3LYP/def2-TZVPD) |

| Wavelength of Max. Abs. (λmax) | 310 - 410 nm | TD-DFT (CAM-B3LYP/def2-TZVPD) |

| Dipole Moment | ~0 Debye | DFT (ωB97X-D/def2-TZVP) |

Visualizing Computational Workflows and Concepts

Graphviz diagrams are an excellent tool for visualizing the logical flow of a computational project and the relationships between different calculated properties.

Caption: A typical workflow for the computational analysis of this compound.

Caption: Relationship between key electronic properties of this compound.

IV. Conclusion and Future Directions

The computational modeling of this compound provides a powerful lens through which to understand its fundamental properties and to rationally design novel materials. By employing a robust combination of DFT and TD-DFT with carefully selected functionals and basis sets, researchers can gain predictive insights into the behavior of this crucial molecular building block. The protocols and justifications outlined in this guide are intended to provide a solid foundation for such investigations.

Future work in this area could involve modeling the self-assembly of this compound on surfaces, investigating its interactions with other molecules for potential applications in host-guest chemistry, or exploring its utility as a rigid linker in metal-organic frameworks. The computational methodologies described herein are readily adaptable to these more complex and exciting research avenues.

V. References

-

Hedhili, L. (2023). Basis set for conjugated polymer? ResearchGate. --INVALID-LINK--

-

eThermo. (n.d.). 1,2,4,5-tetraethylbenzene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. eThermo Thermodynamics & Transport Properties Calculation.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19064329, C20H28. --INVALID-LINK--

-

Lee, J., et al. (2023). Helical Molecular Cages with sp-Conjugated Linkages. MDPI. --INVALID-LINK--

-

Various Authors. (2021). Which Basis Set and Functional to use when? Reddit. --INVALID-LINK--

-

Taylor, S. (2021). How to choose a functional and basis set for your DFT calculation. YouTube. --INVALID-LINK--

-

Babejová, M., et al. (2021). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Publishing. --INVALID-LINK--

-

Gronowski, M., & R. W. Góra. (2020). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. MDPI. --INVALID-LINK--

-

Pederson, K. S., et al. (2023). Basis Set Effect on Linear Response Density Functional Theory Calculations on Periodic Systems. ChemRxiv. --INVALID-LINK--

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Harvard DASH. --INVALID-LINK--

-

Earles, J. C., et al. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. SciSpace. --INVALID-LINK--

-

Jensen, J. H., & K. H. Hopmann. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. RSC Publishing. --INVALID-LINK--

-

Earles, J. C., et al. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. RSC Publishing. --INVALID-LINK--

-

Earles, J. C., et al. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. ResearchGate. --INVALID-LINK--

-

Bogo, N., & C. J. Stein. (2023). Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. RSC Publishing. --INVALID-LINK--

-

Asogwa, F. C., et al. (2022). Structural benchmarking, density functional theory simulation, spectroscopic investigation and molecular docking of N-(1H-pyrrol-2-yl) methylene)-4-methylaniline as castration-resistant prostate cancer chemotherapeutic agent. Owerri Urban Area Central Institution.

-

Sigma-Aldrich. (n.d.). 1,2,4,5-Tetramethylbenzene for synthesis. --INVALID-LINK--

-

Google Patents. (n.d.). CN1235145A - Process for producing 1,2,4,5-tetramethylbenzene. --INVALID-LINK--

-

Grimme, S., et al. (2012). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. National Institutes of Health. --INVALID-LINK--

-

Li, N., et al. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. RSC Publishing. --INVALID-LINK--

-

Ossila. (n.d.). 1,2,4,5-Tetra((4-aminophenyl)ethynyl)benzene. --INVALID-LINK--

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,2,4,5-tetramethyl- (CAS 95-93-2). --INVALID-LINK--

-

Cmoch, P., et al. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. --INVALID-LINK--

-

NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. NIST WebBook. --INVALID-LINK--

References

- 1. Durene - Wikipedia [en.wikipedia.org]

- 2. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications [mdpi.com]

- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. chemrxiv.org [chemrxiv.org]